molecular formula C9H9ClO2 B1603061 Methyl 2-chloro-6-methylbenzoate CAS No. 99585-14-5

Methyl 2-chloro-6-methylbenzoate

Cat. No. B1603061
CAS RN: 99585-14-5
M. Wt: 184.62 g/mol
InChI Key: RYUYMMGUQYRLQX-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2. It has a molecular weight of 184.62 . . The physical form of this compound is a liquid that ranges in color from colorless to yellow to red-brown .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-chloro-6-methylbenzoate”. Its InChI code is 1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-6-methylbenzoate” is a liquid that ranges in color from colorless to yellow to red-brown . .

Scientific Research Applications

Synthesis and Preparation

  • Efficient Preparation Methods : Methyl 2-chloro-6-methylbenzoate can be efficiently prepared via methods such as nucleophilic aromatic substitution and carbonylation. These methods are suitable for preparing kilogram quantities of the compound, indicating its importance in large-scale chemical synthesis (Daniewski et al., 2002).

Crystallography and Structural Analysis

  • Crystal Structures Study : Research on the crystal structures of related compounds, such as chloro and methylortho-benzoic acids, helps in understanding the packing and hydrogen bonding patterns, which can be relevant for compounds like methyl 2-chloro-6-methylbenzoate (Polito et al., 2008).

Pharmaceutical and Cosmetic Applications

  • Preservative in Pharmaceuticals and Cosmetics : Methyl 4-hydroxybenzoate, a structurally related compound, is widely used as an antimicrobial agent in cosmetics and food preservatives. This suggests potential applications for methyl 2-chloro-6-methylbenzoate in similar domains (Sharfalddin et al., 2020).

Agricultural Applications

  • Usage in Herbicides : Compounds like triflusulfuron-methyl, which have structural similarities to methyl 2-chloro-6-methylbenzoate, are used as herbicides, suggesting possible applications in agriculture (Mereiter, 2011).

Synthesis of Other Compounds

  • Role in Synthesis of Other Chemicals : Methyl 2-chloro-6-methylbenzoate can potentially be used as an intermediate or starting material in the synthesis of various organic compounds, as evidenced by the synthesis processes of related chemicals (Liu et al., 2013).

Theoretical Studies

  • Theoretical Analysis : Theoretical studies and computational modeling of structurally related compounds can provide insights into the properties and potential applications of methyl 2-chloro-6-methylbenzoate (Infante-Castillo & Hernández-Rivera, 2009).

Safety And Hazards

This compound is labeled with the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and others .

properties

IUPAC Name

methyl 2-chloro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUYMMGUQYRLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629093
Record name Methyl 2-chloro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-methylbenzoate

CAS RN

99585-14-5
Record name Methyl 2-chloro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-6-methylbenzoic acid (4.0 g, 23.4 mmol) in methanol (50 mL) and a few drops of concentrated sulfuric acid were stirred at reflux for 5 hours. After cooling to room temperature, methanol was evaporated, and the residue was dissolved in ethyl acetate (50 mL). The solution was extracted with saturated NaHCO3 (3×50 mL). The organic layer was dried over MgSO4, filtered, evaporated, and dried in vacuo, affording methyl 2-chloro-6-methylbenzoate (3.07 g, 71% yield). The product was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of compound 1 (10.05 g, 64.04 mmol, 1.0 eq.) in THF (30 ml) was added dropwise to a suspension NaH (1.84 g, 76.85 mmol, 1.2 eq.) in THF (90 ml) at 0° C. and the mixture was stirred at same temperature for 1 h. Triethyl phosphonoacetate (16.5 ml, 83.25 mmol, 1.3 eq.) was added to the reaction mixture at −20° C. and the reaction mixture was allowed to warm to RT and stir for 2 h. The reaction mixture was diluted with ethyl acetate (100 ml), washed with water (2×100 ml) and the organic layer dried over sodium sulfate. The solvent was evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (silica gel; 5% ethyl acetate/hexanes) to yield compound 2. Yield: 94% (17.28 g, 60.2 mmol).
Quantity
10.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-6-methyl-benzoic acid (1.70 g, 10 mmol)) in dichloromethane (10 mL) was treated with oxalyl chloride (6 mL, 12 mmol) and dimethylformamide (several drops) followed by treatment with methanol (10 mL) and triethylamine (2.78 mL, 20 mmol). Workup afforded 2-chloro-6-methyl-benzoic acid methyl ester. The material was used without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Daniewski, W Liu, K Püntener… - … process research & …, 2002 - ACS Publications
… In the second approach, 3-chloro-2-iodotoluene was efficiently carbonylated in methanol to give methyl 2-chloro-6-methylbenzoate, which after hydrolysis afforded the title compound in …
Number of citations: 11 pubs.acs.org
F Gohier, AS Castanet, J Mortier - Synthetic communications, 2005 - Taylor & Francis
… and n‐butylamine, followed by acidic hydrolysis and oxidation,Citation6 and (4) carbonylation of 3‐chloro‐2‐iodotoluene to give methyl 2‐chloro‐6‐methylbenzoate followed by …
Number of citations: 13 www.tandfonline.com

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